molecular formula C16H24ClN3O4S2 B13874725 5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline

5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline

Katalognummer: B13874725
Molekulargewicht: 422.0 g/mol
InChI-Schlüssel: MKCURMZJRUHCCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . This compound is characterized by the presence of a chloro group at the 5-position and two piperidin-1-ylsulfonyl groups at the 2 and 4 positions of the aniline ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline typically involves the reaction of 5-chloro-2,4-dinitroaniline with piperidine in the presence of a suitable base. The reaction proceeds through nucleophilic aromatic substitution, where the nitro groups are replaced by piperidin-1-ylsulfonyl groups . The reaction conditions often include refluxing the reactants in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline involves its interaction with specific molecular targets. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in bacteria and cancer cells . This inhibition leads to the disruption of cell division and growth, making the compound effective as an antimicrobial and anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline is unique due to the presence of both piperidin-1-ylsulfonyl groups and a chloro group on the aniline ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C16H24ClN3O4S2

Molekulargewicht

422.0 g/mol

IUPAC-Name

5-chloro-2,4-bis(piperidin-1-ylsulfonyl)aniline

InChI

InChI=1S/C16H24ClN3O4S2/c17-13-11-14(18)16(26(23,24)20-9-5-2-6-10-20)12-15(13)25(21,22)19-7-3-1-4-8-19/h11-12H,1-10,18H2

InChI-Schlüssel

MKCURMZJRUHCCZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2N)Cl)S(=O)(=O)N3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.